molecular formula C9H14F3NO2 B1455882 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid CAS No. 1489489-26-0

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1455882
CAS No.: 1489489-26-0
M. Wt: 225.21 g/mol
InChI Key: ZXTCZFFZWNWFBZ-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a compound that features a piperidine ring substituted with a trifluoromethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring, followed by the attachment of the propanoic acid moiety. One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as methanol or acetonitrile, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)hydrocinnamic acid
  • 4-(Trifluoromethyl)phenylpropanoic acid
  • Cinacalcet Impurity 42

Uniqueness

Compared to similar compounds, 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid stands out due to its piperidine ring, which imparts additional steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)7-1-4-13(5-2-7)6-3-8(14)15/h7H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTCZFFZWNWFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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